molecular formula C17H14N4O3S B2466918 N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 891084-65-4

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2466918
CAS RN: 891084-65-4
M. Wt: 354.38
InChI Key: MHJLGGUOZNYNTH-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, also known as MOBA, is a chemical compound with potential applications in scientific research. MOBA belongs to the class of heterocyclic compounds and has been synthesized by various methods.

Scientific Research Applications

Anticancer Activity

Research into derivatives similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown promise in the field of oncology. Studies have focused on the design, synthesis, and evaluation of these compounds for their anticancer activity against various human cancer cell lines. For instance, compounds containing the 1,3,4-oxadiazol moiety have been synthesized and tested for their effectiveness against breast, lung, prostate, and other cancer types. These studies have identified several derivatives demonstrating good to moderate anticancer activity, highlighting the potential of such compounds in developing new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Another area of application for compounds structurally related to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is in the development of antimicrobial agents. Various studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, showcasing their effectiveness against a range of microorganisms. These investigations underscore the potential of using these compounds as a basis for creating new antimicrobial treatments that address the growing concern of antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Neuroprotective Effects

Compounds within this chemical family have also been evaluated for their neuroprotective effects. Research has been conducted on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives to assess their anticonvulsant and neuroprotective properties. These studies have identified specific derivatives that not only exhibit significant anticonvulsant activity but also show promise in offering neuroprotection by reducing oxidative stress markers. Such findings suggest these compounds may serve as leads for the development of new treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

Nematocidal Activity

Research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has identified compounds with significant nematocidal activity against Bursaphelenchus xylophilus, a harmful plant pathogen. These studies highlight the potential application of such compounds in agriculture for controlling nematode infestations, offering an alternative to traditional pesticides with potentially less environmental impact (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the catalytic activity of15-lipoxygenases (ALOX15) , a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific information. It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The compound likely affects the biochemical pathways involving ALOX15. ALOX15 plays a role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound could potentially alter the production of metabolites derived from these fatty acids, affecting various physiological processes.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLGGUOZNYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

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